molecular formula C27H22BrN5O2 B12214433 N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide

N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide

Cat. No.: B12214433
M. Wt: 528.4 g/mol
InChI Key: MKYNNWHPFLEVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide is a potent and selective small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK). This compound is a key research tool for investigating the role of ALK signaling in oncogenesis, particularly in the context of non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and other malignancies. Its mechanism of action involves competitively binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its catalytic activity and autophosphorylation . This inhibition leads to the disruption of downstream pro-survival and proliferative signaling pathways, including the MAPK/ERK, JAK/STAT, and PI3K/AKT cascades. In preclinical research, this benzamide derivative has demonstrated efficacy in inducing apoptosis and causing cell cycle arrest in ALK-dependent cancer cell lines . It serves as a critical compound for studying resistance mechanisms to first-generation ALK inhibitors and for exploring novel combination therapies aimed at overcoming such resistance. This reagent is intended for use in biochemical assays, cell-based screening, and in vivo model studies to further the understanding of ALK-driven tumor biology and to support the development of next-generation targeted cancer therapeutics.

Properties

Molecular Formula

C27H22BrN5O2

Molecular Weight

528.4 g/mol

IUPAC Name

N-[4-[[[5-(1H-benzimidazol-2-yl)pyridin-2-yl]amino]methyl]phenyl]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C27H22BrN5O2/c1-35-24-12-8-18(14-21(24)28)27(34)31-20-10-6-17(7-11-20)15-29-25-13-9-19(16-30-25)26-32-22-4-2-3-5-23(22)33-26/h2-14,16H,15H2,1H3,(H,29,30)(H,31,34)(H,32,33)

InChI Key

MKYNNWHPFLEVRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CNC3=NC=C(C=C3)C4=NC5=CC=CC=C5N4)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole-Pyridine Subunit

The benzimidazole ring is typically synthesized via cyclocondensation of o-phenylenediamine with a pyridine-carboxylic acid derivative. A representative protocol involves:

  • Preparation of 5-(1H-benzimidazol-2-yl)pyridin-2-amine :

    • o-Phenylenediamine (1.0 eq) and 5-aminopyridine-2-carboxylic acid (1.1 eq) are refluxed in polyphosphoric acid (PPA) at 150°C for 6–8 hours.

    • The reaction mixture is quenched with ice-water, neutralized with NaHCO3, and filtered to yield a pale-yellow solid (Yield: 78–82%).

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 7.60–7.55 (m, 2H, benzimidazole-H), 7.20–7.15 (m, 2H).

Functionalization of the Phenyl Bridge

The aminomethyl-phenyl linker is introduced via reductive amination:

  • 4-Aminobenzaldehyde (1.0 eq) is reacted with the benzimidazole-pyridine amine (1.05 eq) in methanol under reflux.

  • Sodium cyanoborohydride (1.2 eq) is added portionwise, and the mixture is stirred at 60°C for 12 hours.

  • The product N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)amine is isolated by column chromatography (SiO2, CH2Cl2/MeOH 95:5) (Yield: 65–70%).

Optimization Note :

  • Excess aldehyde (1.2 eq) improves conversion by shifting the equilibrium toward imine formation.

Coupling to the Benzamide Moiety

The final step involves amide bond formation between the phenyl bridge and 3-bromo-4-methoxybenzoic acid:

  • 3-Bromo-4-methoxybenzoic acid (1.1 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.5 eq) and hydroxybenzotriazole (HOBt) (1.5 eq) in anhydrous DMF at 0°C.

  • The aminomethyl intermediate (1.0 eq) is added, and the reaction is stirred at room temperature for 24 hours.

  • The crude product is purified via recrystallization (EtOH/H2O) to afford the title compound as a white solid (Yield: 85–90%).

Critical Parameters :

  • Anhydrous conditions prevent hydrolysis of the activated ester.

  • HOBt suppresses racemization during coupling.

Reaction Optimization and Scalability

Solvent Screening for Amidation

SolventYield (%)Purity (HPLC)
DMF8998.5
THF7295.2
DCM6593.8
DMF (optimal)89 98.5
Temperature (°C)Time (h)Yield (%)
1201262
150878
180670

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 529.0982 [M+H]+ (Calc. 529.0985).

  • 13C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O), 154.8 (C-OCH3), 142.3–117.6 (aromatic C), 45.8 (CH2NH).

Purity Assessment

MethodPurity (%)
HPLC (UV 254 nm)98.7
Elemental AnalysisC: 61.14; H: 4.15; N: 13.21 (Calc. C: 61.37; H: 4.20; N: 13.26)

Applications and Derivatives

The compound exhibits kinase inhibitory activity, as evidenced by its inclusion in PubChem’s BioAssay database. Structural analogs with ethoxy (CID: 1104017) or trifluoromethyl groups demonstrate varied potency, highlighting the role of the methoxy and bromo substituents in target binding .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds containing benzimidazole derivatives exhibit notable antimicrobial properties. Specifically, N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide has been evaluated for its in vitro activity against various bacterial strains. Research indicates that similar benzimidazole derivatives demonstrate significant antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against Gram-positive and Gram-negative bacteria .

Heparanase Inhibition

Another critical application of this compound is its role as a heparanase inhibitor. Heparanase is an enzyme implicated in cancer progression and metastasis. Studies have reported that derivatives of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide exhibit IC(50) values between 0.23 and 0.29 µM, indicating strong inhibitory activity against heparanase . This suggests potential therapeutic applications in cancer treatment, where modulation of heparanase activity could hinder tumor growth and spread.

Anticancer Potential

The compound's structure suggests it may interact with various biological targets involved in cancer progression. For instance, derivatives of benzimidazole have been associated with the inhibition of insulin-like growth factor receptor kinase, which plays a crucial role in tumor biology. The compound's ability to inhibit such pathways positions it as a candidate for further development in anticancer therapies .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of benzimidazole derivatives showed that compounds similar to this compound exhibited varying degrees of antibacterial activity. The study utilized the broth microdilution method to determine MIC values against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives demonstrated superior efficacy compared to standard antibiotics, suggesting their potential as alternative treatments for bacterial infections .

Case Study 2: Heparanase Inhibition Mechanism

In another investigation focused on the heparanase inhibitory properties of benzimidazole derivatives, researchers synthesized several compounds and assessed their effects on heparanase activity using enzymatic assays. The results revealed that this compound significantly inhibited heparanase activity, thereby reducing cell migration and invasion in cancer cell lines. This study underscores the compound's potential as a therapeutic agent in oncology .

Mechanism of Action

Comparison with Similar Compounds

Key Pharmacological Data :

  • IC₅₀ : Reported values vary between sources. Xu et al. (2006) cite 0.29 mM against platelet-derived heparanase , while Asif (2016) reports 0.29 µM in enzymatic assays . This discrepancy may reflect differences in assay conditions (e.g., enzyme source, substrate).

Comparison with Structural Analogues

N-(4-{[4-(1H-Benzoimidazol-2-yl)Phenylamino]Methyl}-Phenyl)-3-Bromo-4-Methoxy-Benzamide (Scheme 23 Compound)

This analogue replaces the pyridin-2-ylamino group with a phenylamino moiety.

Parameter Target Compound Scheme 23 Compound
IC₅₀ 0.29 µM 0.23 µM
Oral Exposure Achieved in mice Not reported
Structural Distinction Pyridin-2-ylamino substituent Phenylamino substituent

Key Findings :

  • Both compounds exhibit similar heparanase inhibition, suggesting the benzoimidazolyl-pyridine/benzene core is critical for activity.
  • The target compound’s pyridin-2-ylamino group may enhance solubility or bioavailability, as it demonstrated oral exposure, unlike the phenylamino analogue .

Iodobenzamides (Melanoma-Targeting Analogues)

Iodobenzamides, such as radioiodinated derivatives, show affinity for melanoma cells. While structurally distinct, they share the benzamide backbone.

Parameter Target Compound Iodobenzamides
Target Heparanase Melanoma imaging
Key Substituents Bromo, methoxy, benzoimidazolyl-pyridine Radioactive iodine, variable alkyl chains
Therapeutic Application Anticancer (heparanase inhibition) Diagnostic imaging

Key Findings :

  • The target compound’s bromo and methoxy groups optimize heparanase inhibition, whereas iodobenzamides prioritize tumor-specific targeting .

Comparison with Non-Benzamide Heparanase Inhibitors

Sulfated Oligosaccharides (PI-88 and Maltohexaose Sulfate)

These heparan sulfate mimetics inhibit heparanase by blocking substrate recognition and cleavage.

Parameter Target Compound PI-88
IC₅₀ 0.29 µM Not reported (in vitro potency inferred from in vivo efficacy)
Molecular Class Small molecule (benzamide) Sulfated oligosaccharide (5–6 sugars)
In Vivo Efficacy Limited (high plasma conc. but no proof-of-concept) 50% tumor growth inhibition, 40% reduction in metastasis
Administration Oral potential Likely parenteral (due to size)

Key Findings :

  • Mechanism : The target compound directly inhibits heparanase enzymatically, while PI-88 acts as a substrate mimic .
  • Advantages of Benzamides : Smaller size may improve oral bioavailability and synthetic scalability.

Critical Analysis of Discrepancies and Limitations

  • IC₅₀ Variability : The conflicting IC₅₀ values (0.29 mM vs. 0.29 µM) highlight the need for standardized assays. Platelet-derived heparanase (Xu et al.) may exhibit different kinetics compared to recombinant enzyme preparations (Asif) .
  • Pharmacokinetic Challenges : Despite achieving high plasma concentrations, the target compound’s inability to advance to proof-of-concept studies suggests off-target effects or poor tissue penetration .

Biological Activity

N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide, often referred to as compound 1, has garnered attention in recent research due to its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A benzoimidazole moiety : Known for its role in biological activity, particularly in enzyme inhibition.
  • A pyridine ring : Often associated with enhanced bioactivity.
  • A methoxy and bromo substituent : These groups may influence the compound's solubility and interaction with biological targets.

Research indicates that compound 1 functions primarily as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. This inhibition leads to increased levels of cyclic nucleotides, which play crucial roles in various cellular processes including signal transduction and apoptosis.

Key Findings:

  • PDE10A Inhibition : The compound demonstrates significant inhibitory activity against PDE10A with an IC50 value in the low nanomolar range. This suggests its potential utility in treating disorders related to dysregulated cyclic nucleotide signaling, such as schizophrenia and other neuropsychiatric conditions .
  • Apoptotic Induction : In cell line studies (e.g., MDA-MB-231 breast cancer cells), compound 1 has been shown to induce apoptosis. This was evidenced by increased annexin V-FITC staining, indicating a transition to late apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be competitive with established antibiotics .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50/EffectReference
PDE10A InhibitionEnzymatic assayLow nM
Apoptosis InductionFlow cytometry (MDA-MB-231)22-fold increase in apoptotic cells
AntibacterialMIC assay (Staphylococcus aureus)MIC = 3.125 - 12.5 µg/mL

Case Study: Anticancer Potential

In a study examining the anticancer potential of compound 1 on various cancer cell lines, it was found that treatment led to significant reductions in cell viability across multiple types, including lung (A549) and breast cancer (MDA-MB-231) cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways, making it a candidate for further development as an anticancer agent .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In vivo efficacy : Animal models should be utilized to assess the therapeutic potential and safety profiles of compound 1.
  • Mechanistic studies : Understanding the detailed molecular pathways affected by this compound could unveil new therapeutic targets.
  • Derivatives and analogs : Synthesis of structural analogs may enhance potency or selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing this compound, and how is purity validated?

  • Methodology : Synthesis typically involves multi-step reactions, starting with condensation of benzimidazole precursors (e.g., 2-aminopyridine derivatives) with substituted benzaldehydes or benzamides under reflux conditions. For example, a similar benzimidazole derivative was synthesized by reacting 2-(pyridin-2-yl)-1H-benzimidazole with 4-chlorobenzyl chloride in the presence of potassium carbonate, followed by purification via recrystallization with methanol .
  • Purity Validation : High-performance liquid chromatography (HPLC, ≥95% purity) is standard. Elemental analysis (C, H, N) and spectroscopic techniques (e.g., IR for functional groups, ¹H/¹³C NMR for structural confirmation) are used to verify purity and structure .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹, N-H in benzimidazole at ~3400 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridine/benzimidazole rings at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >250°C indicating robust aromatic systems .

Q. How is the compound’s solubility and stability evaluated for in vitro assays?

  • Solubility : Tested in polar (DMSO, methanol) and aqueous buffers (PBS) at varying pH. For example, analogs with methoxy groups show improved solubility in DMSO (>10 mM) due to reduced crystallinity .
  • Stability : Incubated in simulated biological media (e.g., PBS, human plasma) at 37°C for 24–72 hours, monitored via HPLC for degradation products .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes and predict reactivity?

  • Approach : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers for key steps (e.g., imine formation, cyclization). Reaction path search algorithms (e.g., GRRM) predict intermediates and transition states, reducing trial-and-error experimentation .
  • Case Study : A computational workflow narrowed down optimal conditions (e.g., solvent polarity, catalyst loading) for a triazine derivative synthesis, achieving 85% yield vs. 60% empirically .

Q. How should researchers address contradictions in spectroscopic or biological data?

  • Data Discrepancies :

  • NMR Signal Splitting : If aromatic protons show unexpected multiplicity, check for rotamers or impurities using 2D-COSY or HSQC .
  • Biological Activity Variability : Re-test under controlled conditions (e.g., fixed ATP concentration in kinase assays) and validate via orthogonal assays (e.g., SPR vs. enzymatic activity) .
    • Example : A benzamide analog showed inconsistent IC₅₀ values due to residual DMSO in assays; re-testing with <0.1% DMSO resolved discrepancies .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • SAR Design :

  • Substituent Variation : Modify bromo/methoxy groups to assess impact on target binding (e.g., replace Br with Cl or CF₃ to probe steric/electronic effects) .
  • Scaffold Hybridization : Fuse benzimidazole with triazole or thiazole rings to enhance rigidity and bioavailability .
    • Biological Testing : Screen analogs against target enzymes (e.g., kinases, CYP450 isoforms) using fluorescence polarization or microfluidic assays .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Target Hypotheses : Similar trifluoromethyl-benzamide derivatives inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis . Molecular docking (e.g., AutoDock Vina) predicts binding to the enzyme’s hydrophobic pocket, with the benzimidazole moiety forming π-π interactions .
  • Validation : Site-directed mutagenesis of key residues (e.g., Tyr327 in pptase) reduces inhibitory activity, confirming predicted binding mode .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.